Methyl 4,4-difluorobut-2-ynoate

Description

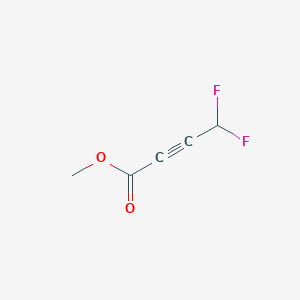

Methyl 4,4-difluorobut-2-ynoate is a fluorinated alkyne ester with the molecular formula C₅H₄F₂O₂ (exact mass: 146.018 g/mol). Its structure features a terminal alkyne group, a difluorinated carbon at position 4, and a methyl ester moiety. This compound is widely utilized in organic synthesis, particularly in metal-free cascade reactions for constructing heterocycles like quinolines and indoloquinolines . Its reactivity stems from the electron-withdrawing difluoro group, which enhances electrophilicity at the triple bond, enabling Michael additions and cyclizations with amines or nitriles .

Synthetic routes to this compound often involve fluorination of ketone precursors (e.g., methyl 4-oxobut-2-ynoate) using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, yielding difluorinated products in moderate-to-high yields (e.g., 62–76% for substituted derivatives) .

Properties

Molecular Formula |

C5H4F2O2 |

|---|---|

Molecular Weight |

134.08 g/mol |

IUPAC Name |

methyl 4,4-difluorobut-2-ynoate |

InChI |

InChI=1S/C5H4F2O2/c1-9-5(8)3-2-4(6)7/h4H,1H3 |

InChI Key |

MXDKOAUTPKNDQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC(F)F |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Fluorination and Alkyne Formation

A common approach involves preparing ethyl or methyl 4,4-difluoro-substituted crotonate derivatives followed by alkyne formation through elimination or dehydrohalogenation steps. This method often uses strong bases such as lithium hexamethyldisilazide (LiHMDS), sodium hydride (NaH), lithium diisopropylamide (LDA), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) to promote the formation of the alkyne moiety from suitable halo or hydroxy precursors.

Stepwise Synthesis from Ethyl 4,4-difluoro-3-oxo-butanoate

A detailed synthetic sequence reported involves:

- Step A: Synthesis of ethyl 4,4-difluoro-3-oxo-butanoate as a precursor.

- Step B: Reduction of the keto group to form ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate using sodium borohydride in toluene at low temperatures.

- Step C: Conversion of the hydroxy intermediate to ethyl (E)-4-bromo-4,4-difluoro-but-2-enoate.

- Step D: Base-promoted elimination to yield ethyl (E)-4,4-difluoro-but-2-enoate.

- Step E: Transesterification or esterification to obtain this compound.

The reaction conditions are carefully controlled, with temperatures ranging from 0°C to 30°C and solvents such as tetrahydrofuran (THF), toluene, and dichloromethane (DCM) employed. Triethylamine is commonly used as a base, added stepwise during reactions involving methane sulfonyl chloride to facilitate substitution and elimination steps.

Purification Techniques

The crude product is typically purified by:

Yield and Reaction Efficiency

Yields for the key steps vary depending on reaction conditions but generally range from 40% to 90%, with optimized protocols achieving 60% to 80% yields consistently. The process allows for isolation of intermediates or direct use of crude materials in subsequent steps, enhancing overall efficiency.

Summary Table of Preparation Parameters

| Step | Starting Material / Intermediate | Reagents / Conditions | Solvent(s) | Temperature Range | Base(s) Used | Yield Range (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| A | Ethyl 4,4-difluoro-3-oxo-butanoate | Sodium borohydride reduction | Toluene | 0°C to RT | - | - | Filtration, extraction |

| B | Ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate | Bromination, mesylation with methane sulfonyl chloride | DCM, toluene | 0°C to 30°C | Triethylamine | 40-90 | Chromatography or distillation |

| C | Ethyl (E)-4-bromo-4,4-difluoro-but-2-enoate | Base-promoted elimination | THF | 0°C to RT | NaOH (4N), LiHMDS etc. | 60-80 | Extraction, distillation |

| D | Ethyl (E)-4,4-difluoro-but-2-enoate | Esterification / transesterification | Various | Ambient | - | - | Distillation under reduced pressure |

| E | This compound | Final purification | - | - | - | - | Column chromatography, distillation |

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-difluorobut-2-ynoate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Addition Reactions: The triple bond in the but-2-ynoate structure can participate in addition reactions with various reagents.

Cyclization Reactions: The compound can undergo cyclization reactions to form cyclic structures, such as quinolines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.

Addition Reactions: Reagents like hydrogen halides or halogens can be used under controlled conditions.

Cyclization Reactions: Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote cyclization reactions.

Major Products Formed:

Substitution Reactions: Products with substituted functional groups replacing the fluorine atoms.

Addition Reactions: Products with added functional groups across the triple bond.

Cyclization Reactions: Cyclic compounds such as quinolines.

Scientific Research Applications

Methyl 4,4-difluorobut-2-ynoate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluorobut-2-ynoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Ethyl Esters: Ethyl 4,4-Difluorobut-2-ynoate vs. Ethyl (2E)-4,4-Difluorobut-2-enoate

Key Differences :

- The alkyne group in methyl/ethyl ynoates enables cycloadditions and nucleophilic attacks, whereas the alkene in ethyl enoates (e.g., compound 82d ) participates in conjugate additions.

- Ethyl esters generally exhibit higher lipophilicity (logP: 0.818 for ethyl ynoate vs. methyl analogs), influencing solubility in organic media.

Substituted Phenyl Derivatives

Derivatives with aromatic substituents demonstrate modified electronic and steric properties:

Key Insights :

Sodium 4,4-Difluorobut-2-ynoate

Key Differences :

Non-Fluorinated Analogs

Non-fluorinated esters (e.g., methyl but-2-ynoate) lack the electron-withdrawing difluoro group, resulting in:

- Lower electrophilicity : Reduced reactivity in Michael additions.

- Higher basicity: The alkyne proton is more acidic in non-fluorinated analogs.

Q & A

Q. What are the primary synthetic routes for preparing methyl 4,4-difluorobut-2-ynoate, and what experimental conditions are critical for high yield?

this compound is synthesized via fluorination of propargylic ketones using diethylaminosulfur trifluoride (DAST). Key conditions include maintaining a reaction temperature of 60°C, using ethanol as a solvent, and employing silica gel chromatography for purification. Excess DAST (6 equivalents) ensures complete fluorination, while controlled hydrolysis prevents byproduct formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : Confirm fluorine substitution patterns via -NMR and ester functionality via -NMR.

- Mass spectrometry (MS) : Verify molecular weight (148.107 g/mol) using high-resolution MS.

- Chromatography : Monitor purity via HPLC or TLC with UV detection. Comparative analysis with ethyl analogs (e.g., ethyl 4,4-difluorobut-2-ynoate) aids in distinguishing spectral features .

Q. What safety protocols are essential when handling this compound in the laboratory?

Safety measures include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H319).

- Ventilation : Use fume hoods to prevent inhalation (H333).

- Storage : Store at room temperature in airtight containers, away from moisture and oxidizers. Avoid methanol solutions unless specified .

Advanced Research Questions

Q. How does this compound participate in cyclization reactions to form fluorinated heterocycles, and what mechanistic insights exist?

The compound undergoes DBU-promoted cascade Michael addition/cyclization with 2-aminobenzonitriles to yield 2-difluoromethylated quinolines. The reaction proceeds via nucleophilic attack at the triple bond, followed by cyclization and aromatization. Fluorine atoms stabilize intermediates through electron-withdrawing effects, enhancing reaction efficiency. Kinetic studies suggest rate-limiting cyclization steps .

Q. What strategies resolve contradictions in fluorination efficiency when varying substituents on propargylic precursors?

Contradictions arise from steric hindrance or electronic effects. For example, aryl-substituted precursors (e.g., 3-bromophenyl) require longer reaction times (7 hours vs. 4 hours for simpler substrates). Adjust DAST equivalents (4–6 equiv.) and monitor via -NMR to optimize fluorination. Computational modeling (DFT) can predict substituent effects on transition states .

Q. How can solubility challenges of this compound in polar solvents be mitigated for reaction compatibility?

- Co-solvent systems : Use mixtures of ethanol (polar) and ethyl acetate (non-polar) to enhance solubility.

- Temperature modulation : Heating to 40–50°C improves dissolution without degrading the ester.

- Derivatization : Convert to ionic liquids (e.g., ammonium salts) for aqueous-phase reactions. Solubility data for analogs (e.g., ethyl 2-amino-4,4-difluorobutanoate) provide benchmarks .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states in cyclization reactions.

- PubChem data : Cross-reference with structurally similar esters (e.g., methyl 2-amino-4-fluorophenylacetate) to infer behavior .

Methodological Design & Data Analysis

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

- Experimental setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.

- Monitoring : Use HPLC to track degradation products (e.g., hydrolyzed carboxylic acid) over 24–72 hours.

- Kinetic analysis : Apply pseudo-first-order models to determine half-life. Comparative studies with ethyl esters highlight ester group stability .

Q. What statistical approaches are suitable for analyzing contradictory data in fluorination yield optimization?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, DAST equivalents).

- ANOVA : Identify significant factors affecting yield.

- Error analysis : Quantify instrument variability (e.g., NMR integration errors) using triplicate measurements. Case studies from fluorinated quinoline synthesis provide validation .

Q. How can researchers validate the biological activity of derivatives synthesized from this compound?

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC).

- Structure-Activity Relationship (SAR) : Correlate fluorine positioning (e.g., 4,4-difluoro vs. monofluoro) with potency.

- Control experiments : Compare with non-fluorinated analogs to isolate fluorine-specific effects. Protocols from gem-difluorobisarylic derivative studies are adaptable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.